(2Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide
Description
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Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)15(21)14(9-19)16(22)20-13-7-5-12(18)6-8-13/h1-8,21H,(H,20,22)/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCQQQIKFTXKSQ-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C(=O)NC2=CC=C(C=C2)F)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide, also known by its CAS number 866151-39-5, is a synthetic compound with potential biological activity. Its molecular formula is and it has a molecular weight of 316.71 g/mol. This compound has garnered attention in various fields of research due to its unique structural features and potential pharmacological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide
- Molecular Formula :
- Molecular Weight : 316.71 g/mol
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and its effects on various biological pathways.
Anti-Cancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit cell proliferation in various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.
- In vitro studies have demonstrated that this compound can significantly reduce the viability of breast cancer and lung cancer cells.
-
Case Studies :
- A study published in Cancer Letters reported that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, suggesting its potential for development as a therapeutic agent.
- Another investigation highlighted its synergistic effects when combined with standard chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines.
Anti-Inflammatory Properties
Research has also indicated that this compound possesses anti-inflammatory properties.
- Inhibition of Pro-inflammatory Cytokines :
- In vitro assays showed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by LPS (lipopolysaccharide), indicating a potential role in managing inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-Cancer | Induces apoptosis in cancer cell lines; reduces tumor size in xenograft models | |
| Anti-Inflammatory | Inhibits pro-inflammatory cytokines in macrophages | |
| Synergistic Effects | Enhances efficacy of chemotherapeutic agents against resistant cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
